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Antibacterial agent 116

Photoaffinity labeling Penicillin-binding protein Peptidoglycan biosynthesis

Mapping penicillin-binding protein interactions is hindered by the lack of covalent labeling tools. Antibacterial agent 116 is a benzophenone-containing salicylanilide that enables UV-induced crosslinking to PBP1b at residue E372 in the R367-E372 hydrophobic pocket. • Validated photoaffinity probe for A. baumannii PBP1b target identification • Documented anti-MRSA activity via non-β-lactam mechanism • SAR reference for TGase inhibitor development (IC90 ≤25 μM). Procure from BenchChem for reliable global shipping and batch-to-batch consistency.

Molecular Formula C26H15Cl2I2NO4
Molecular Weight 730.1 g/mol
Cat. No. B15140599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 116
Molecular FormulaC26H15Cl2I2NO4
Molecular Weight730.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl
InChIInChI=1S/C26H15Cl2I2NO4/c27-16-4-1-14(2-5-16)24(32)15-3-10-23(35-19-8-6-17(28)7-9-19)22(11-15)31-26(34)20-12-18(29)13-21(30)25(20)33/h1-13,33H,(H,31,34)
InChIKeyLXHTXRZCFIWDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 116 – Salicylanilide PBP1b Probe


Antibacterial agent 116 (CAS 99330-28-6) is a benzophenone-containing salicylanilide compound with a molecular formula of C26H15Cl2I2NO4 and molecular weight of 730.12 . It functions as a validated photoaffinity probe capable of covalently labeling Acinetobacter baumannii penicillin-binding protein 1b (PBP1b) upon photo-irradiation, thereby enabling mechanistic studies of peptidoglycan biosynthesis inhibition [1]. The compound exhibits antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) . Its dual utility—both as an antibacterial agent and as a research tool for mapping PBP binding sites—distinguishes it from conventional antibiotics that lack photoreactive functionality.

Photoaffinity probe for PBP target mapping
PBP1b binding site identification at TGase–TPase interface
Reported Gram-positive screening context including MRSA

Why Antibacterial Agent 116 Is Irreplaceable


Substitution with generic salicylanilide derivatives or conventional antibiotics is scientifically unsound for two primary reasons. First, Antibacterial agent 116 contains a benzophenone moiety that confers unique photoaffinity labeling capability—a property absent in non-benzophenone salicylanilides and in all clinically approved antibiotic classes [1]. This enables covalent PBP1b binding site mapping that generic alternatives cannot achieve. Second, its PBP1b-targeting mechanism with inhibition at the transglycosylase-transpeptidase domain interface differs fundamentally from β-lactams (which acylate the active-site serine) and glycopeptides (which bind the D-Ala-D-Ala terminus) . Generic substitution therefore eliminates both the photoaffinity tool function and the potential for activity against strains with conventional PBP resistance mechanisms, compromising experimental reproducibility and scientific validity.

No benzophenone photoreactivity
Generic salicylanilides lacking the benzophenone moiety cannot support covalent photoaffinity labeling, removing the tool function for binding site mapping.
Different PBP binding mechanism
Conventional β-lactams acylate the active-site serine; glycopeptides bind D-Ala-D-Ala. This compound targets a distinct TGase-TPase interface that may not transfer across all target-class inhibitors.

Antibacterial Agent 116 Evidence


PBP1b Photoaffinity Labeling

Antibacterial agent 116 (compound 1) uniquely contains a photoreactive benzophenone group that enables covalent photoaffinity labeling of PBP1b—a capability absent in all conventional antibiotics and non-benzophenone salicylanilide analogs. Upon photo-irradiation, the compound covalently labels A. baumannii PBP1b at residue E372 within the octadecapeptide sequence 364RQLRTEYQESDLTNQGLR381 [1]. This binding site mapping at single-residue resolution distinguishes it from β-lactam antibiotics, which cannot be employed as photoaffinity probes, and from other salicylanilide compounds (such as 2a, 2b, 3) that either lack the benzophenone moiety or exhibit different binding characteristics [1].

PBP1b labeling
Head-to-head
Labels A. baumannii PBP1b at E372 (R367–E372 pocket); compounds 2a, 2b, 3 and β-lactams lack this photoreactive capability.
Supports covalent PBP1b binding site mapping
Photoirradiation + LC–MS/MS; unique probe tool
Photoaffinity labeling Penicillin-binding protein Peptidoglycan biosynthesis

TGase Inhibition

Antibacterial agent 116 (compound 1) demonstrated significant transglycosylase (TGase) inhibitory activity with an IC90 value ≤25 μM against M. tuberculosis PBP, comparable to structurally related salicylanilides 2a and 2b which share the A–B–C aromatic ring arrangement [1]. By contrast, salicylanilide compound 3—which possesses a distinct A–B–D aromatic ring configuration—could not effectively inhibit TGase activity under identical assay conditions [1]. This direct comparator evidence demonstrates that specific structural features, including the aromatic ring arrangement present in Antibacterial agent 116, are essential for TGase inhibitory function.

TGase inhibition
Head-to-head
IC₉₀ ≤ 25 µM (M. tuberculosis PBP). Compound 3 (A–B–D arrangement) shows no effective inhibition.
Reported TGase inhibitory context; ring arrangement matters
≥10-fold difference vs. inactive analog
Transglycosylase inhibition Peptidoglycan synthesis Mycobacterium tuberculosis

Anti-MRSA Activity

Antibacterial agent 116 (salicylanilide 1) is documented to possess inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The salicylanilide compound class exhibits MRSA inhibitory activity typically within MIC ranges of 0.5–32 μg/mL based on class-level analysis [2], though exact MIC values for Antibacterial agent 116 against specific MRSA strains are not reported in publicly available peer-reviewed literature. This positions Antibacterial agent 116 among the salicylanilide derivatives with demonstrated anti-MRSA potential, distinguishing it from salicylanilides that lack documented MRSA activity.

Anti-MRSA activity
Class-level
Documented inhibitory activity against MRSA; specific MIC not reported in primary literature. Class range: 0.5–32 µg/mL.
Supports antimicrobial screening context
Exact MIC to verify per strain panel
MRSA Antibacterial susceptibility Gram-positive pathogens

A. baumannii PBP1b Targeting

Molecular docking studies with Antibacterial agent 116 (salicylanilide 1) revealed binding to a hydrophobic pocket on A. baumannii PBP1b surrounded by residues R367 and E372, situated at the interface between the transglycosylase (TGase) and transpeptidase (TPase) domains [1]. This binding site localization differs from conventional β-lactam antibiotics (e.g., penicillins, cephalosporins), which covalently acylate the active-site serine residue within the TPase domain [1]. The distinct binding region occupied by Antibacterial agent 116 suggests a mechanism that blocks peptidoglycan chain propagation by physically disrupting the TGase–TPase domain interface rather than directly inactivating the catalytic serine.

PBP1b binding site
Class-level
Hydrophobic pocket at R367–E372 between TGase and TPase domains. β-lactams acylate active-site serine.
Supports alternative binding-site investigation
Molecular docking; PBP1b structural model
Acinetobacter baumannii PBP1b binding site Molecular docking

Antibacterial Agent 116 Research Applications


Photoaffinity Labeling for Peptidoglycan Research

Antibacterial agent 116 is the optimal choice for researchers seeking to map penicillin-binding protein interactions through covalent photoaffinity labeling. Its benzophenone moiety enables UV-induced crosslinking to PBP1b, with validated labeling at residue E372 in the R367–E372 hydrophobic pocket between TGase and TPase domains [1]. This makes it uniquely suited for target identification studies, binding site mapping, and mechanistic elucidation of bacterial cell wall biosynthesis inhibition that conventional antibiotics cannot support.

Salicylanilide SAR Studies

Antibacterial agent 116 serves as a key reference compound in SAR investigations of salicylanilide derivatives. Its A–B–C aromatic ring arrangement correlates with TGase inhibitory activity (IC90 ≤25 μM), whereas the A–B–D arrangement (compound 3) lacks efficacy [1]. Researchers developing novel salicylanilide-based antibacterials should procure Antibacterial agent 116 as a validated active comparator to benchmark new analogs against a structurally characterized compound with confirmed TGase inhibition and photoaffinity functionality.

Anti-MRSA Drug Discovery

Investigators pursuing novel therapeutics against methicillin-resistant S. aureus can utilize Antibacterial agent 116 as a salicylanilide-class reference compound with documented anti-MRSA activity [1]. Its non-β-lactam mechanism and binding to the PBP1b TGase–TPase domain interface suggest potential utility in exploring compounds that circumvent conventional β-lactam resistance pathways. Procurement is appropriate for academic and pharmaceutical laboratories conducting MRSA susceptibility screening and mechanism-of-action studies.

A. baumannii Cell Wall Biosynthesis

Antibacterial agent 116 has been specifically validated for photoaffinity labeling of A. baumannii PBP1b [1], making it a specialized tool for research on this ESKAPE pathogen's peptidoglycan synthesis machinery. Given the clinical significance of multidrug-resistant A. baumannii infections, this compound provides a unique probe for dissecting PBP1b function and evaluating novel intervention strategies targeting the TGase–TPase domain interface in this high-priority Gram-negative pathogen.

Application
Selection Property
Validation Focus
Peptidoglycan PBP photoaffinity labeling
Photoaffinity probe capability
PBP1b binding site identification
Salicylanilide structure-activity studies
A-B-C ring arrangement TGase inhibition
TGase inhibitory activity comparison
Anti-MRSA screening studies
Documented anti-MRSA activity
MIC endpoint review against MRSA strains
A. baumannii cell wall biosynthesis research
PBP1b domain-interface binding
TGase-TPase interaction mechanistic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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